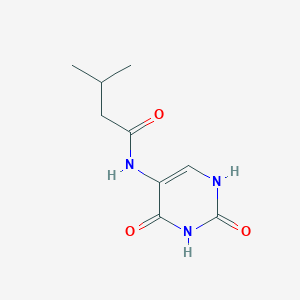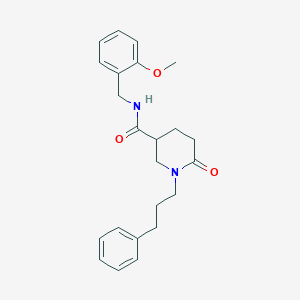
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide, also known as DPTA, is a synthetic compound that has been widely used in scientific research. DPTA belongs to the class of pyrimidine derivatives and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide involves its ability to bind to the active site of the target enzyme or receptor, thereby inhibiting its activity. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide binds to the active site of DPP-4 and PTPs through its pyrimidine ring and carbonyl group, respectively. The binding of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide to the active site of DPP-4 prevents the cleavage of incretin hormones, which leads to the stimulation of insulin secretion and the reduction of blood glucose levels. The binding of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide to the active site of PTPs inhibits their activity, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been found to have various biochemical and physiological effects. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been shown to increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes mellitus. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has also been found to modulate the signaling pathways involved in cell growth, differentiation, and apoptosis. Furthermore, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications in various diseases.
実験室実験の利点と制限
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has several advantages for lab experiments. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a potent and selective inhibitor of DPP-4 and PTPs, which makes it a valuable tool for studying the function of these enzymes. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is also stable and easy to handle, which makes it suitable for use in various experimental setups. However, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has certain limitations. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has poor solubility in water, which may limit its use in certain experimental setups. Furthermore, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide. One direction is to investigate the potential therapeutic applications of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide in various diseases, including type 2 diabetes mellitus, cancer, and neurodegenerative disorders. Another direction is to explore the structure-activity relationship of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide and its analogs to develop more potent and selective inhibitors of DPP-4 and PTPs. Additionally, the development of novel synthetic methods for the preparation of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide and its analogs may lead to the discovery of new compounds with improved properties.
Conclusion
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a synthetic compound that has been widely used in scientific research as a tool to study the function of various enzymes and receptors. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a potent inhibitor of DPP-4 and PTPs and has been found to have various biochemical and physiological effects. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has several advantages for lab experiments, including its potency and selectivity, but also has certain limitations, such as poor solubility in water. The future directions for the research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide include investigating its potential therapeutic applications and developing more potent and selective inhibitors of DPP-4 and PTPs.
合成法
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide involves the reaction of 3-methylbutanoyl chloride with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide as a white crystalline solid. The purity of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been extensively used in scientific research as a tool to study the function of various enzymes and receptors. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), which is an enzyme that plays a crucial role in the regulation of glucose homeostasis. DPP-4 inhibitors have been used as a therapeutic agent for the treatment of type 2 diabetes mellitus. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has also been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate the signaling pathways involved in various cellular processes, including cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-5(2)3-7(13)11-6-4-10-9(15)12-8(6)14/h4-5H,3H2,1-2H3,(H,11,13)(H2,10,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVXEZLFEHXKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CNC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5062116.png)
![4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5062122.png)

![ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5062135.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5062136.png)

![1-methyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5062153.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide](/img/structure/B5062157.png)
![[1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5062163.png)
![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5062166.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B5062173.png)
![1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5062178.png)

![1-[4-(2-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5062191.png)